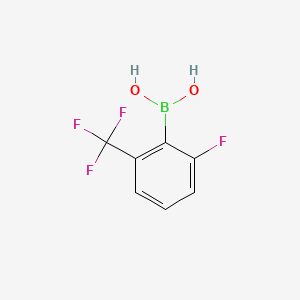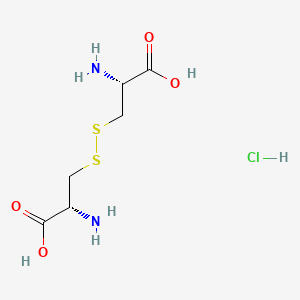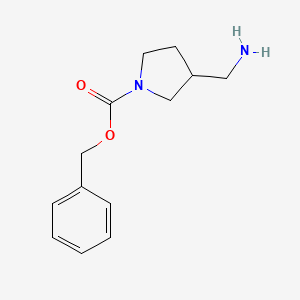
3-(Aminométhyl)pyrrolidine-1-carboxylate de benzyle
Vue d'ensemble
Description
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Applications De Recherche Scientifique
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The exact mechanism of action for Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate depends on its specific use. In medicinal chemistry, it may act as a precursor for the synthesis of other compounds or as a building block for drug design. Further studies are needed to elucidate its specific biological mechanisms .
Safety and Hazards
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate may pose risks associated with handling and exposure. It is essential to follow safety precautions, including wearing appropriate protective gear and working in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-(aminomethyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions using solvents like tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
Reduction: Amines derived from the reduction of the carboxylate group.
Substitution: Substituted derivatives where the benzyl group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-1-carboxylate derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activity.
Benzyl derivatives: Compounds with benzyl groups attached to various functional groups, showing comparable properties in terms of reactivity and applications.
Uniqueness
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and aminomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZARJOZJFAOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573996 | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315717-77-2 | |
| Record name | Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315717-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

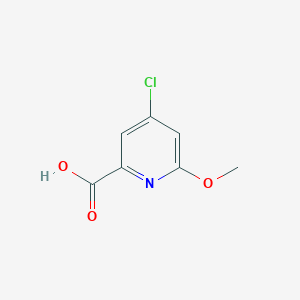
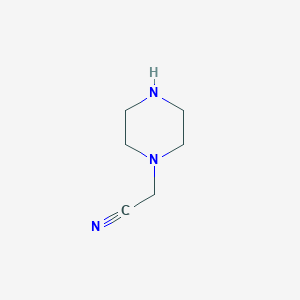

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
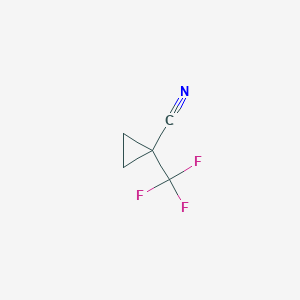
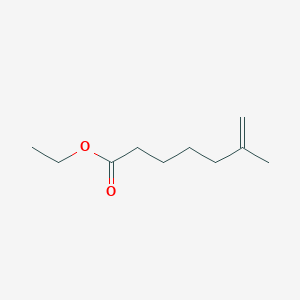
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
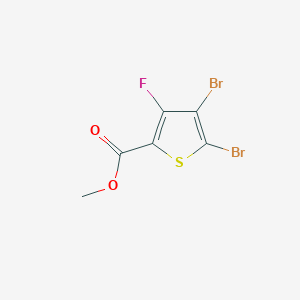
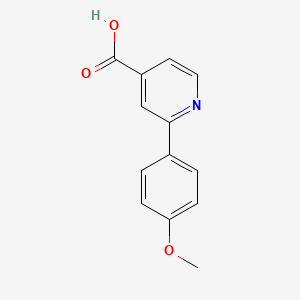
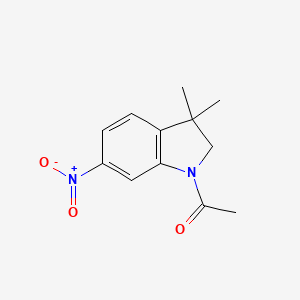

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
